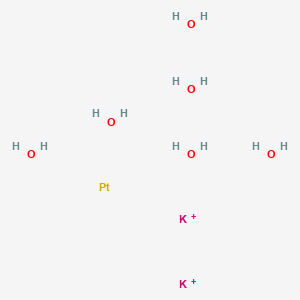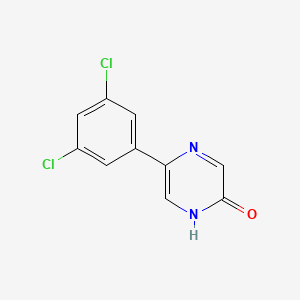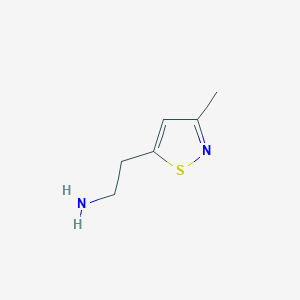
Dipotassium;platinum;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;platinum;hexahydrate, also known as potassium hexachloroplatinate(IV), is an inorganic compound with the formula K₂PtCl₆. It is a yellow solid that is an example of a comparatively insoluble potassium salt. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction typically occurs in an aqueous solution, where the hexachloroplatinic acid is first dissolved, followed by the addition of potassium chloride. The resulting yellow precipitate is then filtered and dried .
Industrial Production Methods
In industrial settings, potassium hexachloroplatinate(IV) is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often used as a precursor for the preparation of other platinum-based compounds .
Chemical Reactions Analysis
Types of Reactions
Potassium hexachloroplatinate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or organic ligands.
Common Reagents and Conditions
Reduction: Hydrazine dihydrochloride is commonly used as a reducing agent.
Substitution: Aqueous ammonia is often used for substitution reactions.
Major Products Formed
Reduction: Platinum metal or tetrachloroplatinate salts.
Substitution: Chloropentammineplatinum chloride and other platinum complexes.
Scientific Research Applications
Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium hexachloroplatinate(IV) involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with a similar structure but different oxidation state.
Ammonium hexachloroplatinate(IV): Similar to potassium hexachloroplatinate(IV) but with ammonium ions instead of potassium ions.
Uniqueness
Potassium hexachloroplatinate(IV) is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
H12K2O6Pt+2 |
|---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChI Key |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)




![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)



![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)

